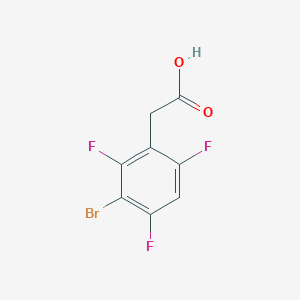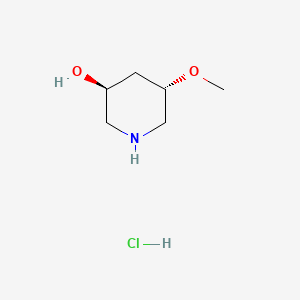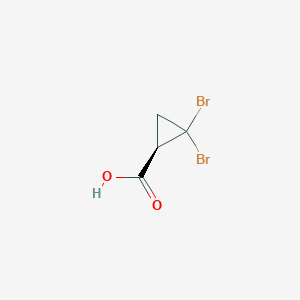
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using dibromocarbene intermediates. One common method is the reaction of an alkene with bromoform (CHBr3) in the presence of a strong base such as potassium tert-butoxide (t-BuOK). The reaction proceeds via the formation of a dibromocarbene, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different substituents.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
- Substitution reactions yield compounds such as 2-hydroxycyclopropane-1-carboxylic acid.
- Reduction reactions produce cyclopropane derivatives with varying degrees of saturation.
- Oxidation reactions result in carboxylates or other oxidized forms of the compound.
Scientific Research Applications
(1R)-2,2-Dibromocyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in stereoselective synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of (1R)-2,2-Dibromocyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of bromine atoms and the cyclopropane ring contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
2,2-Dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of bromine.
Cyclopropane-1-carboxylic acid: Lacks halogen substituents, making it less reactive.
2-Bromocyclopropane-1-carboxylic acid: Contains only one bromine atom, resulting in different reactivity and properties.
Uniqueness: (1R)-2,2-Dibromocyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of two bromine atoms, which enhance its reactivity and potential for stereoselective synthesis. Its distinct structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H4Br2O2 |
|---|---|
Molecular Weight |
243.88 g/mol |
IUPAC Name |
(1R)-2,2-dibromocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Br2O2/c5-4(6)1-2(4)3(7)8/h2H,1H2,(H,7,8)/t2-/m1/s1 |
InChI Key |
ZZQWHIVRLNQEDZ-UWTATZPHSA-N |
Isomeric SMILES |
C1[C@@H](C1(Br)Br)C(=O)O |
Canonical SMILES |
C1C(C1(Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


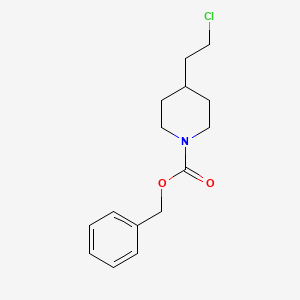
![Tert-butyl 9,9-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13498542.png)
![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
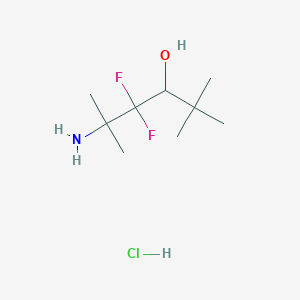
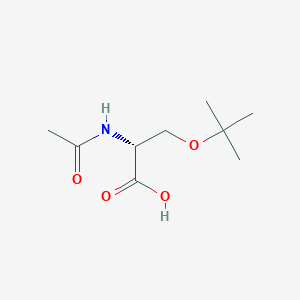
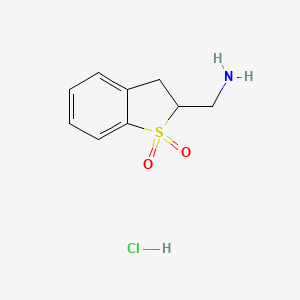
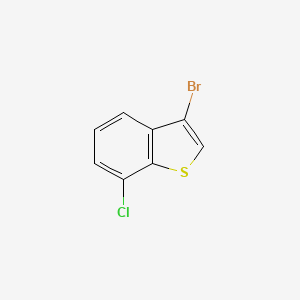
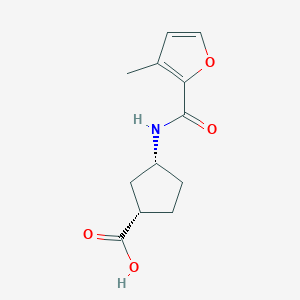
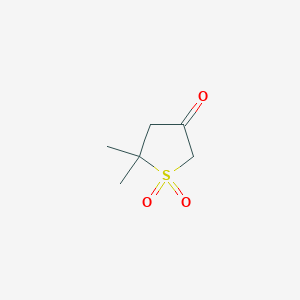
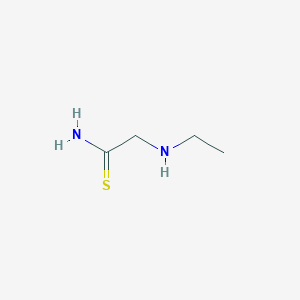
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)

